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Compound of Interest

Compound Name: 3,5-Dibromobenzoic acid

Cat. No.: B110547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3,5-dibromobenzoic
acid, a valuable building block in medicinal chemistry and organic synthesis, starting from

anthranilic acid. The described two-step process involves the bromination of anthranilic acid to

form 3,5-dibromoanthranilic acid, followed by a diazotization and subsequent deamination to

yield the final product.

Overview of the Synthetic Pathway
The synthesis proceeds through two key transformations:

Electrophilic Bromination: Anthranilic acid is treated with bromine in glacial acetic acid. The

reaction is conducted at an elevated temperature to facilitate the introduction of two bromine

atoms onto the aromatic ring at positions 3 and 5.

Diazotization and Deamination: The resulting 3,5-dibromoanthranilic acid is then converted

to its corresponding diazonium salt using sodium nitrite in an acidic medium. The unstable

diazonium salt is subsequently deaminated, replacing the amino group with a hydrogen atom

to afford 3,5-dibromobenzoic acid.

Experimental Protocols
Step 1: Synthesis of 3,5-Dibromoanthranilic Acid
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This protocol is adapted from the method described by Wheeler and Oates for the

dibromination of anthranilic acid.[1][2][3]

Materials and Reagents:

Anthranilic acid

Glacial acetic acid

Bromine

Benzene (for washing)

Deionized water

Equipment:

Round-bottom flask with reflux condenser

Heating mantle

Stirring apparatus

Buchner funnel and filter flask

Beakers and graduated cylinders

Procedure:

In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve anthranilic acid

in glacial acetic acid.

Heat the solution to boiling.

Slowly add a solution of bromine in glacial acetic acid to the boiling mixture. An abundant

separation of colorless crystals will occur.[1]

After the addition is complete, allow the reaction mixture to cool to room temperature.
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Collect the precipitated product by vacuum filtration using a Buchner funnel.

Wash the crystals with glacial acetic acid, followed by benzene, to remove any unreacted

starting materials and byproducts.

The crude product is a mixture of the hydrobromides of mono- and dibromoanthranilic acids.

To isolate the 3,5-dibromoanthranilic acid, which is nearly insoluble in boiling water, boil the

crude product with water.[1]

Filter the hot suspension to separate the insoluble 3,5-dibromoanthranilic acid. The 5-

bromoanthranilic acid will be present in the filtrate.

Wash the collected solid with hot water and dry to obtain 3,5-dibromoanthranilic acid. The

product can be further purified by recrystallization from ethanol.

Quantitative Data for Step 1:

Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Moles Mass/Volume
Stoichiometric
Ratio

Anthranilic Acid 137.14 0.4 54.8 g 1

Glacial Acetic

Acid
60.05 - 700 mL Solvent

Bromine 159.81 0.86 27.5 mL 2.15

Product

3,5-

Dibromoanthranil

ic Acid

294.93 - Yield Dependent -

Note: The quantities are based on the Wheeler and Oates publication, where the reaction at

boiling temperature yielded approximately two-thirds of the dibromo product.[1]
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This protocol describes the diazotization of 3,5-dibromoanthranilic acid and subsequent

deamination using hypophosphorous acid.

Materials and Reagents:

3,5-Dibromoanthranilic acid

Concentrated hydrochloric acid

Sodium nitrite

Hypophosphorous acid (50%)

Ice

Deionized water

Diethyl ether (for extraction)

Anhydrous magnesium sulfate (for drying)

Equipment:

Beakers

Magnetic stir plate and stir bar

Ice bath

Dropping funnel

Separatory funnel

Rotary evaporator

Procedure:

Suspend 3,5-dibromoanthranilic acid in a mixture of concentrated hydrochloric acid and

water in a beaker.
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Cool the suspension to 0-5 °C in an ice bath with constant stirring.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the

temperature below 5 °C. Continue stirring for 30 minutes after the addition is complete.

In a separate beaker, cool the hypophosphorous acid in an ice bath.

Slowly add the cold diazonium salt solution to the stirred hypophosphorous acid. Vigorous

evolution of nitrogen gas will be observed.

Allow the reaction mixture to warm to room temperature and stir for several hours until the

gas evolution ceases.

The precipitated crude 3,5-dibromobenzoic acid is collected by vacuum filtration.

The crude product can be purified by recrystallization from a suitable solvent such as ethanol

or aqueous ethanol. Alternatively, the product can be extracted from the aqueous mixture

with diethyl ether, the organic layer dried over anhydrous magnesium sulfate, and the solvent

removed under reduced pressure.

Quantitative Data for Step 2:
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Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Moles Mass/Volume
Stoichiometric
Ratio

3,5-

Dibromoanthranil

ic Acid

294.93 1 (e.g., 29.5 g) 1

Sodium Nitrite 69.00 1.1 (e.g., 7.6 g) 1.1

Concentrated

HCl
36.46 ~3

(Volume as

needed)
Acid Medium

Hypophosphorou

s Acid (50%)
66.00 ~2

(Volume as

needed)
Reducing Agent

Product

3,5-

Dibromobenzoic

Acid

279.91 - Yield Dependent -

Note: The molar ratios for the diazotization and deamination are based on general procedures

and may require optimization for this specific substrate.

Visualizing the Process
Experimental Workflow
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Step 1: Bromination Step 2: Diazotization and Deamination

Anthranilic Acid in
Glacial Acetic Acid

Add Bromine in
Glacial Acetic Acid

1. Reagent Addition

Heat to Boiling

2. Reaction

Cool and Filter

3. Crystallization

Wash with Acetic Acid
and Benzene

4. Washing

Boil with Water
and Filter Hot

5. Purification

3,5-Dibromoanthranilic Acid

6. Isolation

3,5-Dibromoanthranilic Acid
in HCl/Water

Add Sodium Nitrite Solution
(0-5 °C)

1. Diazotization

Diazonium Salt Formation

Add to cold
Hypophosphorous Acid

2. Reduction

Deamination
(N2 evolution)

Filter and Recrystallize

3. Isolation & Purification

3,5-Dibromobenzoic Acid

Anthranilic Acid 3,5-Dibromoanthranilic Acid
Bromination

Diazonium Salt Intermediate
Diazotization

3,5-Dibromobenzoic Acid
Deamination + 2 Br2

(Glacial Acetic Acid, Heat)
+ NaNO2, HCl

(0-5 °C) + H3PO2
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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